molecular formula C10H9BrFNO2 B13054299 1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B13054299
M. Wt: 274.09 g/mol
InChI Key: VUIPFJQBLAZVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound that belongs to the indene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indene precursor, followed by the introduction of the amino and carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development for various diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting their function. The bromo and fluoro substituents can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-5-chloro-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
  • 1-Amino-5-bromo-4-methyl-2,3-dihydro-1H-indene-1-carboxylic acid
  • 1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxamide

Uniqueness

1-Amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H9BrFNO2

Molecular Weight

274.09 g/mol

IUPAC Name

1-amino-5-bromo-4-fluoro-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C10H9BrFNO2/c11-7-2-1-6-5(8(7)12)3-4-10(6,13)9(14)15/h1-2H,3-4,13H2,(H,14,15)

InChI Key

VUIPFJQBLAZVJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C(=C(C=C2)Br)F)(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.